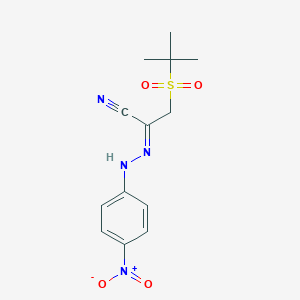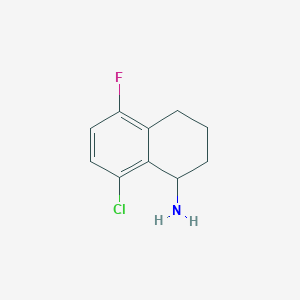
8-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is a chemical compound with a unique structure that includes both chlorine and fluorine atoms attached to a tetrahydronaphthalene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine typically involves multi-step organic reactions. One common method includes the halogenation of a naphthalene derivative followed by amination. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and amination processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often resulting in the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can convert the compound into various hydro derivatives.
Substitution: The presence of halogen atoms makes it susceptible to nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols are often employed under basic conditions.
Major Products: The major products formed from these reactions include various substituted naphthalenes and tetrahydronaphthalenes, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
8-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 8-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets. The presence of halogen atoms enhances its ability to form strong interactions with biological molecules, potentially inhibiting or modifying their function. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key biochemical processes.
Vergleich Mit ähnlichen Verbindungen
5-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine: Shares a similar backbone but lacks the chlorine atom.
8-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine: Similar structure but without the fluorine atom.
Uniqueness: The combination of both chlorine and fluorine atoms in 8-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine provides unique chemical properties, such as increased reactivity and potential biological activity, distinguishing it from its analogs.
Eigenschaften
Molekularformel |
C10H11ClFN |
|---|---|
Molekulargewicht |
199.65 g/mol |
IUPAC-Name |
8-chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C10H11ClFN/c11-7-4-5-8(12)6-2-1-3-9(13)10(6)7/h4-5,9H,1-3,13H2 |
InChI-Schlüssel |
ZNTJZHXDVQDLSQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C2=C(C=CC(=C2C1)F)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(1R)-1-(2,4-Difluorophenyl)ethyl]methylamine](/img/structure/B13046733.png)
![tert-Butyl(1S,4R)-1-amino-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B13046741.png)


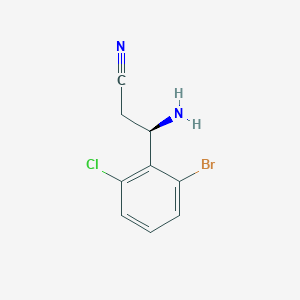
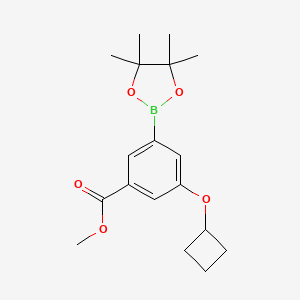
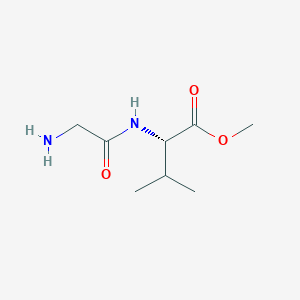

![(1R,2S)-1-Amino-1-[4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13046783.png)
![11H-Benzo[b]fluoren-11-ol](/img/structure/B13046789.png)
